4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-3-10-8-6(4)7(9)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPDWWNXBVNJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC(=N2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231631 | |
| Record name | 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-87-3 | |
| Record name | 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine. One common method involves the use of diethyl malonate as a starting material. The process typically includes the following steps :
Alkylation: Diethyl malonate undergoes α-alkylation with allyl bromide.
Cyclization: The alkylated product is then cyclized with amidine to form a six-membered bislactam ring.
Chlorination: The bislactam ring is chlorinated to introduce the chlorine atom at the desired position.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs microwave-assisted reactions to enhance yield and reduce reaction time. This method involves the use of ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane as starting materials, followed by a series of cyclization and chlorination steps .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Suzuki Coupling: It can also undergo Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki Coupling: This reaction often involves palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-D]pyrimidine derivatives, which are valuable intermediates in the synthesis of various bioactive compounds .
Scientific Research Applications
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Biology: The compound is used in the study of cell signaling pathways, particularly those involving kinases.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound interferes with key signaling pathways, leading to the modulation of cell division, apoptosis, and other cellular processes . This makes it a valuable tool in the development of therapeutic agents for cancer and other diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638764-22-3)
- Structural Difference : Methyl groups at positions 2 and 6 instead of 2 and 4.
- Applications : Less commonly reported in kinase inhibitor synthesis, suggesting positional sensitivity in biological activity.
4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 157286-81-2)
- Structural Difference : Addition of a mesityl (2,4,6-trimethylphenyl) group at position 5.
- Impact : Enhanced steric bulk improves stability and may modify solubility in organic solvents. The mesityl group could also influence binding affinity in protein targets .
- Applications : Used in specialized medicinal chemistry applications where bulkier substituents are advantageous .
Core Heterocycle Modifications
Thieno[2,3-d]pyrimidine Derivatives (, Figure 12)
- Structural Difference : Replacement of the pyrrole ring with a thiophene (sulfur-containing) ring.
- Impact: Increased electron-withdrawing character due to sulfur, altering reactivity in cross-coupling reactions. Thieno analogs (e.g., 4-substituted anilinothieno[2,3-d]pyrimidines) show distinct biological profiles, such as enhanced anticancer activity .
- Applications : More prevalent in anticancer drug discovery compared to pyrrolo analogs.
Pyrrolo[3,2-d]pyrimidine Derivatives ()
- Structural Difference : Ring fusion at [3,2-d] instead of [2,3-d].
- Impact: Altered π-electron conjugation and dipole moments, affecting intermolecular interactions. Example: Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate exhibits a non-planar structure, reducing crystallization efficiency .
- Applications : Less commonly used in kinase inhibitors due to conformational differences.
Halogen and Functional Group Variations
4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 115093-90-8)
- Structural Difference : Additional chlorine at position 5.
- Impact :
- Applications : Useful in synthesizing polyfunctionalized analogs for high-throughput screening.
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
- Structural Difference: Replacement of chlorine with an amino group (-NH2).
- Impact: Converts the compound from an electrophilic intermediate to a nucleophilic building block. Amino derivatives are pivotal in synthesizing adenosine analogs for antiviral research .
Physicochemical and Reactivity Comparison
Biological Activity
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C8H8ClN3
- Molecular Weight : 181.62 g/mol
- CAS Number : 1060815-87-3
This compound exhibits its biological activity primarily through:
- Kinase Inhibition : This compound serves as a precursor for synthesizing kinase inhibitors, which are crucial in cancer therapy. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression.
- Anti-inflammatory Activity : Research has indicated that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and pain pathways.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies:
Anticancer Activity
A study focusing on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives found that certain compounds exhibited significant inhibitory effects on various cancer cell lines. For instance:
- Compound 5k demonstrated potent activity against EGFR and CDK2 with IC50 values indicating strong inhibition capabilities.
- The study also highlighted the mechanism involving apoptosis induction through modulation of apoptotic proteins like Bax and Bcl-2 in HepG2 cells .
Anti-inflammatory Effects
Research examining the anti-inflammatory properties of pyrrolo[2,3-d]pyrimidine derivatives reported:
- Compounds showed IC50 values against COX-2 comparable to celecoxib (IC50 = 0.04 μmol), indicating robust anti-inflammatory potential. These findings suggest that modifications to the pyrimidine structure can enhance therapeutic efficacy against inflammatory diseases .
Safety and Toxicity
While this compound has low toxicity profiles, it is essential to handle it with care due to potential irritations upon contact or inhalation. Standard laboratory safety protocols should be followed during its synthesis and application.
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine?
The compound is typically synthesized via acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine derivatives. A common procedure involves refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with excess methylamine in isopropanol, catalyzed by HCl. Reaction conditions (e.g., reflux time: 12–48 hours, solvent choice) significantly influence yield and purity . Key steps include:
- Substitution : Chlorine at the 4-position is replaced by methyl groups via nucleophilic attack.
- Purification : Products are precipitated with water, washed, and recrystallized (e.g., methanol) to achieve >90% purity.
- Characterization : Confirmed via (e.g., δ 2.91–3.00 ppm for methyl protons) and HRMS .
Q. How are substituents at the 2- and 5-positions optimized for structural stability?
Methyl groups at the 2- and 5-positions enhance steric stability and electronic effects. For example:
- Steric hindrance : Methyl substituents reduce rotational freedom, stabilizing the fused pyrrole-pyrimidine ring system.
- Electronic effects : Methyl groups donate electron density, modulating reactivity at the 4-position for downstream functionalization (e.g., coupling reactions) .
Methodologically, substituent effects are analyzed via (e.g., δ 150–153 ppm for pyrimidine carbons) and computational modeling (e.g., DFT studies) .
Advanced Research Questions
Q. How does this compound act as a kinase inhibitor, and what are its binding mechanisms?
The compound inhibits tyrosine kinases (e.g., EGFR, VEGFR2) by competitively binding to ATP pockets. Key interactions include:
- Hydrogen bonding : The NH group at position 7 forms hydrogen bonds with kinase hinge regions (e.g., backbone carbonyl of Met793 in EGFR).
- Halogen bonding : The 4-chloro group interacts with hydrophobic residues (e.g., Leu788 in EGFR), enhancing binding affinity .
Biochemical assays (e.g., IC determination via fluorescence polarization) and X-ray crystallography (PDB entries) validate these mechanisms .
Q. How do contradictory data on kinase selectivity arise, and how can they be resolved?
Contradictions often stem from substituent-dependent activity. For instance:
- Case study : 4-Chloro-2,5-dimethyl derivatives show higher selectivity for CDK2 than EGFR, whereas analogs with bulkier substituents (e.g., phenethyl groups) exhibit reversed selectivity .
- Resolution : Use orthogonal assays (e.g., kinase profiling panels) and molecular dynamics simulations to map substituent effects on binding pockets .
Q. What strategies optimize reaction yields in multi-step syntheses of derivatives?
Yield optimization involves:
- Solvent selection : Isopropanol improves solubility of intermediates, reducing side reactions (e.g., dimerization) .
- Catalyst tuning : Adding N,N-dimethylaniline during chlorination (POCl) minimizes byproducts (e.g., over-chlorination) .
- Workflow automation : AI-driven platforms (e.g., retrosynthesis tools) predict optimal routes, reducing trial-and-error .
Methodological Considerations
Q. How are purity and structural integrity validated for this compound?
- Chromatography : TLC (R 0.48 in CHCl/MeOH 10:1) ensures reaction completion .
- Spectroscopy : resolves methyl group signals (δ 2.89–3.00 ppm), while HRMS confirms molecular weight (e.g., m/z 229.0887 for fluorophenyl analogs) .
- Elemental analysis : Carbon/nitrogen ratios (e.g., C 61.25%, N 20.41%) verify stoichiometry .
Q. What computational tools predict synthetic feasibility and biological activity?
- Retrosynthesis AI : Platforms like Pistachio and Reaxys prioritize routes based on reaction databases (e.g., one-step chlorination vs. multi-step coupling) .
- Docking simulations : AutoDock Vina models kinase binding, correlating substituent size (e.g., ethyl vs. methyl) with inhibitory potency (ΔG < -8 kcal/mol) .
Comparative Analysis
Q. How does this compound compare to its 5-ethyl or 7-methyl analogs in kinase inhibition?
- 5-Ethyl analog : Shows 3-fold higher VEGFR2 inhibition (IC = 12 nM vs. 35 nM for methyl) due to enhanced hydrophobic interactions .
- 7-Methyl analog : Reduced solubility (logP +0.5) limits bioavailability but improves thermal stability (mp 241°C vs. 188°C for non-methylated derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
